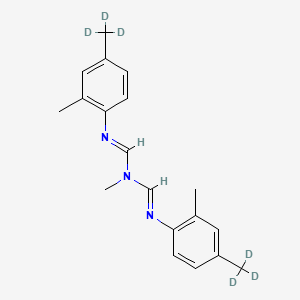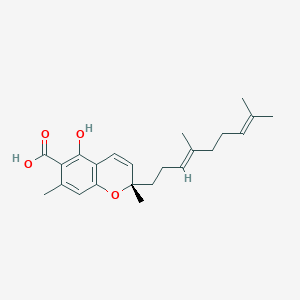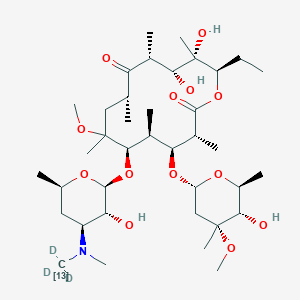
JWH 250 N-(4-hydroxypentyl) metabolite-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
JWH 250 N-(4-hydroxypentyl) metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of JWH 250 N-(4-hydroxypentyl) metabolite by GC- or LC-mass spectrometry. JWH 250 is a synthetic cannabinoid (CB) which potently activates both CB1 and CB2 receptors (Ki = 11 and 33 nM, respectively). It has been identified in herbal blends. JWH 250 N-(4-hydroxypentyl) metabolite is expected to be a cytochrome P450 phase I metabolite of JWH 250, detectable both in serum and urine.
Aplicaciones Científicas De Investigación
Bioaccumulation and Environmental Implications
- Research has delved into understanding the bioaccumulation tendencies of compounds like D5 (Decamethylpentacyclosiloxane), focusing on its widespread use and the implications thereof. Studies indicate that D5 exhibits significant depuration rates in fish and mammals and is subject to biotransformation in these organisms. This suggests a complex interaction with the environment and necessitates comprehensive bioaccumulation assessments that incorporate multiple measures beyond just KOW and bioconcentration factors (Gobas et al., 2015).
Toxicological Insights and Metabolite Analysis
- Studies have reported on the toxicological profiles of synthetic cannabinoids, including the metabolites of JWH-018 and JWH-073, which are structurally related to JWH 250 N-(4-hydroxypentyl) metabolite-d5. These insights primarily emerge from case studies documenting the effects of exposure to these substances. Such studies provide a foundational understanding of the physiological responses and potential toxicological effects of these compounds (Simmons et al., 2011).
Analytical Methodologies and Clinical Implications
- The progress in liquid chromatography-mass spectrometry (LC-MS) has been pivotal in measuring vitamin D metabolites and analogues, highlighting the method's flexibility, sensitivity, and specificity. Although the context of these studies isn't directly linked to this compound, the methodologies employed have broader implications for the analytical detection and understanding of various complex compounds, including synthetic cannabinoids (El-Khoury et al., 2011).
Potential Therapeutic Applications and Molecular Dynamics
- Research into the neuropharmacological aspects of new psychoactive substances (NPS), including cannabimimetics (e.g., JWH series), sheds light on their rewarding and reinforcing properties, which could have implications for understanding the potential therapeutic uses or abuse risks of related compounds. The studies emphasize the need for a comprehensive understanding of the molecular mechanisms and pathways influenced by these substances (Miliano et al., 2016).
Propiedades
Fórmula molecular |
C22H20D5NO3 |
|---|---|
Peso molecular |
356.5 |
InChI |
InChI=1S/C22H25NO3/c1-16(24)8-7-13-23-15-19(18-10-4-5-11-20(18)23)21(25)14-17-9-3-6-12-22(17)26-2/h3-6,9-12,15-16,24H,7-8,13-14H2,1-2H3/i4D,5D,10D,11D,15D |
Clave InChI |
GMXLLEJMDHWZNM-RNRKPZPRSA-N |
SMILES |
CC(O)CCCN1C2=C([2H])C([2H])=C([2H])C([2H])=C2C(C(CC3=C(OC)C=CC=C3)=O)=C1[2H] |
Sinónimos |
1-(1-(4-hydroxypentyl)-1H-indol-3-yl)-2-(2-methoxyphenyl)ethanone-2,4,5,6,7-d5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,11,28-Trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone](/img/structure/B1161415.png)


